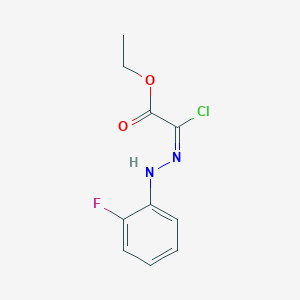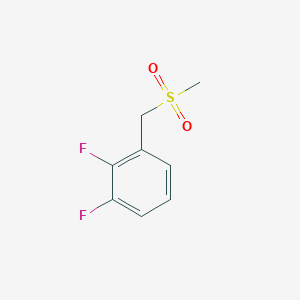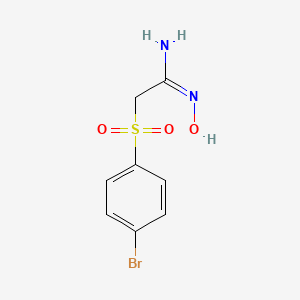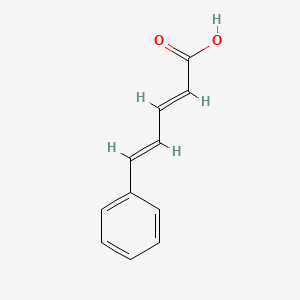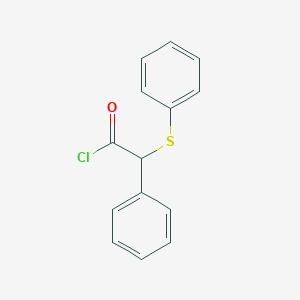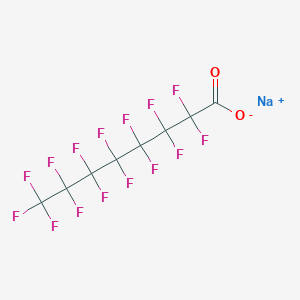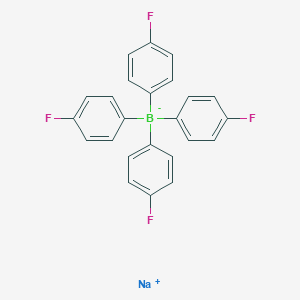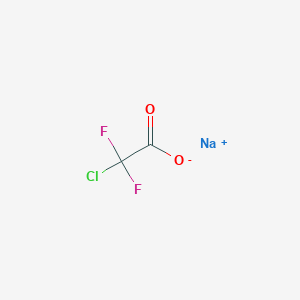
sodium;2-chloro-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;2-chloro-2,2-difluoroacetate can be synthesized by reacting 2-chloro-2,2-difluoroacetic acid with sodium hydroxide in methanol at low temperatures . The reaction mixture is stirred at 0°C for several hours, and the progress is monitored using thin-layer chromatography. Once the reaction is complete, the mixture is concentrated under high vacuum, and methanol is added again before evaporating under reduced pressure to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated monitoring systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Sodium;2-chloro-2,2-difluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form difluoromethylated products.
Reduction Reactions: It can be reduced to form difluoromethyl alcohols.
Oxidation Reactions: It can be oxidized to form difluoromethyl ketones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include triphenylphosphine and aldehydes, typically carried out at room temperature.
Reduction Reactions: Common reagents include lithium aluminum hydride, typically carried out at low temperatures.
Oxidation Reactions: Common reagents include potassium permanganate, typically carried out at elevated temperatures.
Major Products:
Substitution Reactions: 1,1-difluoro olefins.
Reduction Reactions: Difluoromethyl alcohols.
Oxidation Reactions: Difluoromethyl ketones.
Scientific Research Applications
Chemistry: Sodium;2-chloro-2,2-difluoroacetate is used as a difluoromethylating agent in organic synthesis. It is valuable for introducing difluoromethyl groups into aromatic compounds, enhancing their chemical stability and biological activity .
Biology: In biological research, this compound is used to study enzyme inhibition and metabolic pathways involving difluoromethylated intermediates .
Medicine: In medicinal chemistry, it is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients with improved pharmacokinetic properties .
Industry: In the agrochemical industry, this compound is used to synthesize herbicides and pesticides with enhanced efficacy and environmental stability .
Mechanism of Action
Sodium;2-chloro-2,2-difluoroacetate exerts its effects primarily through difluoromethylation reactions. The difluoromethyl group enhances the lipophilicity and metabolic stability of the target molecules, improving their biological activity and pharmacokinetic properties . The molecular targets and pathways involved include various enzymes and receptors that interact with difluoromethylated compounds .
Comparison with Similar Compounds
- Sodium chlorodifluoroacetate
- Sodium difluoroacetate
- Sodium trifluoroacetate
Comparison: Sodium;2-chloro-2,2-difluoroacetate is unique due to its ability to introduce difluoromethyl groups into target molecules, enhancing their chemical and biological properties . Compared to sodium difluoroacetate and sodium trifluoroacetate, it offers a balance between reactivity and stability, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
sodium;2-chloro-2,2-difluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTAVLDNYYEJHK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Cl)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(C(F)(F)Cl)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF2NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
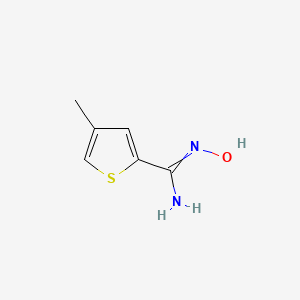
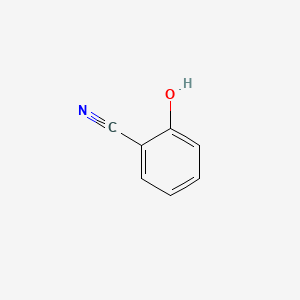
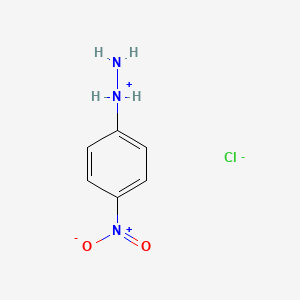
![(E)-[ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B7725069.png)
![(E)-[(4-amino-3,5-dicyanothiophen-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B7725081.png)
![(Z)-[(1,3-dioxoisoindol-2-yl)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B7725089.png)
![ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B7725092.png)
